molecular formula C28H28N4O3 B6550238 2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040674-62-1

2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6550238
CAS No.: 1040674-62-1
M. Wt: 468.5 g/mol
InChI Key: DGWRVRHROAKBJY-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic N-heterocyclic system known for its pharmacological versatility. At position 2, it bears a 4-ethylphenyl group, while position 5 is substituted with a methyl-linked 1,3-oxazole moiety. The oxazole ring is further functionalized with a 5-methyl group and a 4-(propan-2-yloxy)phenyl substituent. The propan-2-yloxy group may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

2-(4-ethylphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-5-20-6-8-21(9-7-20)24-16-26-28(33)31(14-15-32(26)30-24)17-25-19(4)35-27(29-25)22-10-12-23(13-11-22)34-18(2)3/h6-16,18H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWRVRHROAKBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally analogous derivatives, highlighting key differences in substituents, synthesis, and biological activity:

Compound Name/Structure Key Substituents Synthesis Route Biological Activity Mechanism References
Target Compound : 2-(4-ethylphenyl)-5-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-pyrazolo[1,5-a]pyrazin-4-one - 4-Ethylphenyl (position 2)
- Oxazolylmethyl with propan-2-yloxy (position 5)
Likely via amide formation and pyrazine ring closure (similar to ) Inferred kinase inhibition (EGFR) or cell cycle arrest (G2/M phase) based on core structure Potential ATP-binding site competition (kinase inhibition)
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4-one () - Chloro-ethoxy-phenyl (position 2)
- Oxazolylmethyl with methoxy/ethoxy (position 5)
Not explicitly described; likely similar to target compound Unknown, but chloro and methoxy groups may enhance cytotoxicity Possible kinase inhibition or DNA intercalation
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one () - Hydroxymethyl (position 3)
- 1,3,4-Oxadiazole (position 5)
Functionalization at position 3 via electrophilic substitution () Anticancer or antimicrobial (inferred from oxadiazole’s role in drug design) Oxadiazole may act as a bioisostere for amide/carboxylate groups
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds 6m and 6p) () - 3,4,5-Trimethoxy or 4-fluoro substitutions on phenyl rings One-pot synthesis from pyrazole-3-carboxylic acids () IC₅₀ values <1 µM in cancer cell lines; G2/M phase arrest Cyclin D1/Bcl-2 modulation; ATP-binding site competition (EGFR inhibition)
Pyrazolo[1,5-a]quinoxaline TLR7 antagonists () - Butyl/isobutyl chains for optimal antagonism Copper-catalyzed coupling () TLR7 IC₅₀ = 8.2–10 µM; no TLR8 activity Competitive binding to TLR7’s hydrophobic pocket

Key Structural and Functional Insights:

Core Heterocycle Differences: The target compound’s pyrazolo[1,5-a]pyrazin-4-one core differs from pyrazolo[1,5-a]pyrimidines () in having a pyrazine ring instead of pyrimidine. This may reduce solubility but enhance rigidity for target binding . Pyrazolo[1,5-a]quinoxalines () exhibit distinct TLR7 antagonism, highlighting how minor core changes drastically alter biological targets .

Substituent Impact :

  • The propan-2-yloxy group in the target compound likely improves pharmacokinetics compared to methoxy or chloro groups in analogs () .
  • 1,3,4-Oxadiazole () and 1,3-oxazole (target compound) substituents both serve as bioisosteres but may differ in metabolic stability .

Synthesis Strategies :

  • The target compound’s synthesis likely follows a three-step protocol involving amide formation and pyrazine ring closure () .
  • Functionalization at position 3 (e.g., hydroxymethyl in ) is feasible via electrophilic substitution () .

Mechanistic Divergence: While pyrazolo[1,5-a]pyrimidines () target kinases or cell cycle proteins, pyrazolo[1,5-a]quinoxalines () act on TLR7, underscoring the scaffold’s versatility .

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